molecular formula C17H14N2OS B2795334 N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide CAS No. 381184-91-4

N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide

Cat. No.: B2795334
CAS No.: 381184-91-4
M. Wt: 294.37
InChI Key: XNRCEIBOXIEVLI-UHFFFAOYSA-N
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Description

N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide is a chemical compound belonging to the thiazole derivatives family. Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide typically involves the reaction of 4-phenyl-1,3-thiazol-2-ylmethylamine with benzoyl chloride under controlled conditions. The reaction is usually carried out in a suitable solvent such as dichloromethane or dimethylformamide at a temperature range of 0°C to room temperature.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques to enhance efficiency and scalability. The process involves the continuous addition of reagents and precise control of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted benzamides or thiazoles.

Scientific Research Applications

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.

  • Medicine: Explored for its potential use as an analgesic, anti-inflammatory, and antitumor agent.

  • Industry: Applied in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism by which N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in inflammatory responses, microbial growth, or cancer cell proliferation. Further research is needed to elucidate the precise molecular mechanisms.

Comparison with Similar Compounds

N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide is unique due to its specific structural features and biological activities. Similar compounds include:

  • Thiazole derivatives: Other thiazole-based compounds with varying substituents and biological activities.

  • Benzamide derivatives: Compounds containing the benzamide moiety with different functional groups.

These compounds share similarities in their core structures but differ in their substituents and resulting biological activities.

Properties

IUPAC Name

N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2OS/c20-17(14-9-5-2-6-10-14)18-11-16-19-15(12-21-16)13-7-3-1-4-8-13/h1-10,12H,11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNRCEIBOXIEVLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of N-(2-amino-2-thioxoethyl)benzamide (300 mg, 1.54 mmol) and 2-bromoacetophenone (305 mg, 1.54 mmol) in EtOH (10 mL) was heated to 80° C. for 2 h. The reaction mixture was cooled to room temperature and the solvent was evaporated under reduced pressure. The concentrated reaction mixture was diluted with EtOAc and the organic layer was washed with H2O and brine, and concentrated under reduced pressure to yield N-((4-phenylthiazol-2-yl)methyl)benzamide (0.4 g, yield 88%) as a white solid, which was carried through without further purification. 1H NMR (400 MHz, CDCl3) δ 8.69 (br s, 1H), 8.04-8.01 (dd, J=7.8 Hz, 1.5 Hz, 2H), 7.99-7.97 (m, 2H), 7.64 (s, 1H), 7.56-7.52 (m, 4H), 7.48-7.44 (m, 2H), 5.34 (d, J=6 Hz, 2H). MS (ESI) m/z: Calculated for C17H14N2OS: 294.08. found: 295.0 (M+H)+.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
305 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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